Cas no 2228658-83-9 (1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine)

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine is a specialized cyclopropylamine derivative featuring a pyrazole moiety and difluorinated cyclopropane ring. Its unique structure imparts distinct reactivity and stability, making it valuable in pharmaceutical and agrochemical research. The difluorocyclopropyl group enhances metabolic resistance and bioavailability, while the pyrazole scaffold offers versatile functionalization potential. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its well-defined stereochemistry and high purity ensure reproducibility in synthetic applications. The combination of rigidity from the cyclopropane ring and electronic effects from fluorine substitution contributes to its utility in structure-activity relationship studies.
1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine structure
2228658-83-9 structure
Product Name:1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine
CAS No:2228658-83-9
MF:C9H13F2N3
MW:201.216428518295
CID:5934995
PubChem ID:165852812
Update Time:2025-10-29

1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine
    • EN300-1970494
    • [1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropyl]methanamine
    • 2228658-83-9
    • Inchi: 1S/C9H13F2N3/c1-6-7(3-14(2)13-6)8(5-12)4-9(8,10)11/h3H,4-5,12H2,1-2H3
    • InChI Key: XJZPQMKCLBUOCJ-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1=CN(C)N=C1C)CN)F

Computed Properties

  • Exact Mass: 201.10775375g/mol
  • Monoisotopic Mass: 201.10775375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 43.8Ų

1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine Pricemore >>

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1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine Related Literature

Additional information on 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine: A Comprehensive Overview

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine (CAS No. 2228658-83-9) is a structurally complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrazole ring and a cyclopropane moiety. The integration of these functional groups makes it a unique molecule with diverse reactivity and biological activity.

The pyrazole ring in this compound is a five-membered aromatic heterocycle containing two nitrogen atoms. The substitution pattern on the pyrazole ring—specifically the presence of two methyl groups at positions 1 and 3—contributes to its stability and reactivity. The cyclopropane ring, on the other hand, is a three-membered hydrocarbon ring known for its high ring strain and reactivity. The fluorine atoms at positions 2 and 2 of the cyclopropane ring further enhance the compound's electronic properties and make it suitable for various chemical transformations.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The unique geometry and reactivity of cyclopropane rings make them valuable in designing molecules with specific biological activities. For instance, the cyclopropylmethanamine moiety in this compound has been shown to exhibit interesting pharmacokinetic properties, including good bioavailability and metabolic stability.

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the pyrazole ring through condensation reactions, followed by fluorination of the cyclopropane ring using electrophilic fluorination techniques. The final step involves coupling reactions to introduce the methanamine group onto the cyclopropane ring.

From a structural perspective, this compound exhibits a fascinating balance between rigidity and flexibility. The pyrazole ring provides rigidity due to its aromatic nature, while the cyclopropane ring introduces flexibility through its strained structure. This combination allows for diverse conformations, which can be advantageous in molecular interactions such as protein-ligand binding.

Recent advancements in computational chemistry have enabled researchers to model the electronic properties and reactivity of this compound with unprecedented accuracy. For example, density functional theory (DFT) calculations have revealed that the fluorine atoms on the cyclopropane ring significantly influence the compound's electron distribution, making it more electron-deficient and reactive toward nucleophilic attacks.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various enzymes and receptors. For instance, studies have demonstrated that it can modulate the activity of certain kinases involved in cellular signaling pathways. This suggests potential applications in therapeutic areas such as oncology and inflammation.

The cyclopropylmethanamine moiety has also been implicated in influencing drug metabolism. Research indicates that this group can undergo hepatic oxidation to form reactive intermediates, which may play a role in both efficacy and toxicity profiles.

Moreover, recent green chemistry initiatives have focused on optimizing the synthesis of this compound to reduce environmental impact. Researchers have explored alternative fluorination methods that minimize waste generation while maintaining high yields.

In conclusion, 1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluorocyclopropylmethanamine (CAS No. 2228658-83-9) represents an exciting molecule at the intersection of organic synthesis and pharmacology. Its unique structure offers opportunities for further exploration in drug discovery and material science.

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